(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile is a complex organic compound that features a biphenyl group, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Biphenyl Group: The thiazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, often using a furan precursor and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(thiophen-2-YL)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.
(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(pyridin-2-YL)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile lies in its combination of the biphenyl, thiazole, and furan rings. This unique arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H14N2OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-3-(furan-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H14N2OS/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13- |
InChI Key |
HFQHSOGXRMKJRX-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=CO4)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N |
Origin of Product |
United States |
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